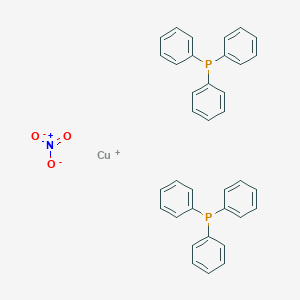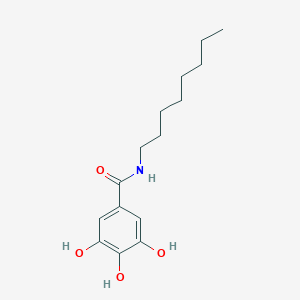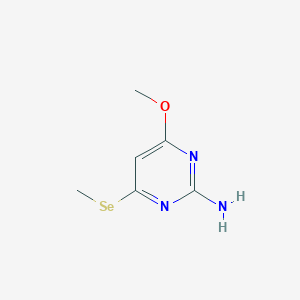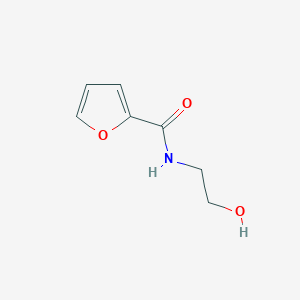
Tiadilon
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidine-2,4-dicarboxylic acid derivatives, closely related to the compound of interest, involves the condensation of glyoxylic acid with L(-)R-cysteine, leading to a diastereoisomeric mixture. This process is governed by an acid-catalyzed epimerization mechanism, with the methyl esterification of the product being stereoselective due to the interconversion via a ring seco intermediate (Refouvelet et al., 1994).
Molecular Structure Analysis
Investigations into the molecular structure of thiazolidine derivatives have shown that they can adopt essentially planar conformations with specific moieties inclined at precise angles, contributing to their chemical reactivity and interactions. For instance, the structure of a related thiazolidine compound demonstrated an inclination of the 4-aminobenzoic acid fragment at a significant angle, influencing its crystal packing and hydrogen bonding interactions (Kosma et al., 2012).
Chemical Reactions and Properties
Thiazolidine derivatives engage in various chemical reactions, including regioselective cyclocondensation and N-acylation, leading to the formation of hydantoin and bicyclic derivatives. These reactions are pivotal for creating compounds with unique chemical structures and potential biological activities (Refouvelet et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures of thiazolidine derivatives, are crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of these compounds reveals their layered arrangements and hydrogen bonding patterns, essential for predicting their reactivity and interaction with biological targets (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of thiazolidine derivatives in various fields. Their ability to form stable hydrogen bonds and undergo regioselective reactions makes them valuable for synthesizing new compounds with desired chemical and biological properties (Refouvelet et al., 1994).
Applications De Recherche Scientifique
Agent hépatoprotecteur
L'arginine tidiacique, commercialisée sous le nom de Tiadilon, est connue pour être un médicament hépatoprotecteur . Il s'agit d'une combinaison de l'acide aminé arginine et de l'acide tidiacique (acide thiazolidine-2,4-dicarboxylique), qui agit comme un donneur de soufre .
Améliorant de la formulation des protéines
L'arginine, un composant de l'arginine tidiacique, est très efficace pour améliorer le repliement et la solubilisation des protéines, en supprimant les interactions et l'agrégation protéine-protéine et en réduisant la viscosité des formulations protéiques à haute concentration . Il a été utilisé dans la recherche et 20 injectables protéiques approuvés .
Agent cryoprotecteur
Sous sa forme libre, l'arginine s'est avérée utile pour la cryoprotection . Cette propriété peut être bénéfique pour la conservation des échantillons biologiques et des produits pharmaceutiques.
Excipient de médicament
L'arginine a été utilisée comme excipient de médicament pour les formulations solides et liquides . En tant qu'excipient, il peut améliorer la stabilité, la solubilité et la biodisponibilité des médicaments.
Suppresseur d'agrégation
L'arginine peut supprimer l'agrégation des protéines . Cette propriété est particulièrement utile dans la formulation de médicaments à base de protéines, où l'agrégation peut entraîner une perte d'efficacité et des réponses immunogènes potentielles.
Éluant en chromatographie protéique
L'arginine peut être utilisée comme éluant en chromatographie protéique . Cela peut aider à la purification des protéines, une étape cruciale dans de nombreuses applications biotechnologiques.
Propriétés
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCWYYXUZVULSK-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(NC(S1)C(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953116 | |
| Record name | 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30986-62-0 | |
| Record name | L-Arginine, 2,4-thiazolidinedicarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30986-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiadilon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030986620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tidiacic arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine-2,4-dicarboxylic, acid compound with L-arginine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIDIACIC ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9539XWW0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)




